A Technical Guide to 3-Bromo-7-fluoro-1H-indazole: A Key Heterocyclic Building Block in Modern Drug Discovery
A Technical Guide to 3-Bromo-7-fluoro-1H-indazole: A Key Heterocyclic Building Block in Modern Drug Discovery
CAS Number: 1257853-72-7[1] Molecular Formula: C₇H₄BrFN₂[1] Molecular Weight: 215.02 g/mol [1]
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the presence of multiple sites for functionalization, makes it an ideal framework for the design of potent and selective ligands for a wide array of biological targets. Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This has culminated in the development of several blockbuster drugs, such as the kinase inhibitors Axitinib and Pazopanib, which feature the indazole core.
3-Bromo-7-fluoro-1H-indazole is a strategically substituted derivative that offers medicinal chemists a versatile platform for the synthesis of novel drug candidates. The bromine atom at the 3-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to introduce diverse molecular fragments. The fluorine atom at the 7-position can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the physicochemical properties of the final compound, such as its lipophilicity and pKa.
This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of 3-Bromo-7-fluoro-1H-indazole, with a focus on its role as a key intermediate in the development of next-generation therapeutics.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 3-Bromo-7-fluoro-1H-indazole is presented below.
| Property | Value | Source |
| CAS Number | 1257853-72-7 | |
| Molecular Formula | C₇H₄BrFN₂ | |
| Molecular Weight | 215.02 g/mol | |
| Physical Form | Solid (Typical) | |
| Storage Conditions | Room temperature, dry |
Safety and Handling:
Synthesis of 3-Bromo-7-fluoro-1H-indazole: A Strategic Approach
A definitive, step-by-step synthesis protocol for 3-Bromo-7-fluoro-1H-indazole is not explicitly detailed in peer-reviewed literature. However, based on established methods for the synthesis of substituted indazoles, a plausible and logical synthetic route can be devised. The most common and effective strategies for constructing the indazole core involve the cyclization of appropriately substituted anilines or benzonitriles.
A logical and field-proven approach to the synthesis of 3-Bromo-7-fluoro-1H-indazole would likely involve a multi-step sequence starting from a readily available fluorinated aniline derivative. The following proposed synthesis illustrates the key transformations and the rationale behind the choice of reagents and conditions.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Bromo-7-fluoro-1H-indazole.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Bromo-6-fluoro-1-nitrobenzene
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Rationale: The initial step involves the conversion of the amino group of 2-fluoro-6-nitroaniline into a bromine atom via a Sandmeyer reaction. This is a classic and reliable method for introducing halogens onto an aromatic ring.
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Procedure:
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Suspend 2-fluoro-6-nitroaniline in a mixture of aqueous hydrobromic acid (48%) and water at 0-5 °C.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
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Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours.
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Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Synthesis of 3-Bromo-7-fluoroaniline
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Rationale: The nitro group of 2-bromo-6-fluoro-1-nitrobenzene is reduced to an amine. This can be achieved through various methods, with catalytic hydrogenation or metal-acid reduction being the most common.
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Procedure (Catalytic Hydrogenation):
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Dissolve 2-bromo-6-fluoro-1-nitrobenzene in ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to obtain the desired aniline.
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Step 3: Synthesis of 3-Bromo-7-fluoro-1H-indazole
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Rationale: The final step involves the formation of the pyrazole ring of the indazole system. This is typically achieved by diazotization of the aniline followed by intramolecular cyclization.
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Procedure:
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Dissolve 3-bromo-7-fluoroaniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
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After the addition is complete, stir the reaction mixture at low temperature for a short period.
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Gently heat the reaction mixture to induce cyclization.
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Cool the mixture and neutralize with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.
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Purify the crude product by recrystallization or column chromatography to yield 3-Bromo-7-fluoro-1H-indazole.
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Characterization
As of the writing of this guide, detailed, publicly available spectral data (¹H NMR, ¹³C NMR, IR, MS) for 3-Bromo-7-fluoro-1H-indazole is not available. For researchers who synthesize this compound, the following characterization techniques are recommended for structural verification and purity assessment:
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¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence and connectivity of the aromatic protons. The fluorine atom will likely cause splitting of the adjacent proton signals.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon atoms in the molecule and their chemical environment. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This will provide a specific signal for the fluorine atom, confirming its presence and electronic environment.
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Mass Spectrometry (MS): This will determine the molecular weight of the compound and provide information about its isotopic pattern, which will be characteristic due to the presence of bromine.
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Infrared Spectroscopy (IR): This will show the characteristic N-H stretching frequency of the indazole ring.
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High-Performance Liquid Chromatography (HPLC): This is essential for determining the purity of the synthesized compound.
Applications in Drug Discovery and Medicinal Chemistry
The synthetic utility of 3-Bromo-7-fluoro-1H-indazole lies in the reactivity of its C-Br bond. This position is primed for functionalization through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This versatility makes it an invaluable building block for creating libraries of novel compounds for biological screening.
Key Synthetic Transformations
Caption: Key cross-coupling reactions of 3-Bromo-7-fluoro-1H-indazole.
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Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the indazole C3-position and a variety of aryl or heteroaryl groups by reacting with boronic acids or esters. This is a cornerstone reaction for building the complex aromatic systems often found in kinase inhibitors.
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Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the C3-position. This is crucial for accessing a wide range of chemical space and for introducing functionalities that can engage in key hydrogen bonding interactions with biological targets.
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Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond with terminal alkynes, providing a linear and rigid linker to other molecular fragments.
The strategic placement of the fluorine atom at the 7-position can influence the electronic properties of the indazole ring, potentially affecting the reactivity of the C-Br bond in these cross-coupling reactions. Furthermore, the 7-fluoro substituent can play a direct role in the biological activity of the final molecule by participating in favorable interactions with the target protein.
Conclusion
3-Bromo-7-fluoro-1H-indazole represents a highly valuable and versatile building block for the synthesis of novel, biologically active molecules. While detailed experimental data for this specific compound is not widely published, its synthesis can be approached through established methodologies in heterocyclic chemistry. The true power of this intermediate lies in its potential for diversification through modern cross-coupling reactions, enabling the exploration of vast chemical space in the quest for new and improved therapeutics. As the demand for innovative drugs continues to grow, strategically functionalized scaffolds like 3-Bromo-7-fluoro-1H-indazole will undoubtedly play a crucial role in the future of drug discovery.
References
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CRO SPLENDID LAB. 3-Bromo-7-fluoro-1h-indazole. Available at: [Link]
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MySkinRecipes. 3-Bromo-7-fluoro-1H-indazole. Available at: [Link]
